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molecular formula C8H6ClNO B1230620 7-Chloroindolin-2-one CAS No. 25369-33-9

7-Chloroindolin-2-one

Cat. No. B1230620
M. Wt: 167.59 g/mol
InChI Key: FPDLUAACCNVSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04160032

Procedure details

To a solution of sodium ethoxide prepared by heating 5.5 g. of sodium in 200 ml. of ethanol at 70° C. is added 17 g. of 7-chloro-3-hydrazono-oxindole over a period of 3.5 hours, and the resulting solution is heated at 70° C. for 24 hours. The solvent is evaporated in vacuo, the residue dissolved in water, acidified with 6 N. hydrochloric acid and the resulting precipitate recovered by filtering, washed three times with water, dried by suction and crystallized from methylene chloride/ether to obtain 7-chlorooxindole, 218°-220° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[Na].[Cl:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:15]=1[NH:14][C:13](=[O:16])[C:12]2=NN>C(O)C>[Cl:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:15]=1[NH:14][C:13](=[O:16])[CH2:12]2 |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=C2C(C(NC12)=O)=NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating 5.5 g
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
CUSTOM
Type
CUSTOM
Details
hydrochloric acid and the resulting precipitate recovered
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
dried by suction
CUSTOM
Type
CUSTOM
Details
crystallized from methylene chloride/ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C2CC(NC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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